2-(Piperidin-2-yl)-1-(thiophen-3-yl)propan-1-one
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Overview
Description
2-(Piperidin-2-yl)-1-(thiophen-3-yl)propan-1-one is an organic compound that features a piperidine ring and a thiophene ring connected by a propanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-2-yl)-1-(thiophen-3-yl)propan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Thiophene Ring: The thiophene ring is usually synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling of the Rings: The piperidine and thiophene rings are then coupled through a propanone chain using a suitable linking reagent, such as an alkyl halide, under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and catalyst concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-2-yl)-1-(thiophen-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidine or thiophene derivatives.
Scientific Research Applications
2-(Piperidin-2-yl)-1-(thiophen-3-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Piperidin-2-yl)-1-(thiophen-3-yl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-2-yl)-1-(furan-3-yl)propan-1-one: Similar structure but with a furan ring instead of a thiophene ring.
2-(Piperidin-2-yl)-1-(benzofuran-3-yl)propan-1-one: Contains a benzofuran ring, offering different electronic properties.
Uniqueness
2-(Piperidin-2-yl)-1-(thiophen-3-yl)propan-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C12H17NOS |
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Molecular Weight |
223.34 g/mol |
IUPAC Name |
2-piperidin-2-yl-1-thiophen-3-ylpropan-1-one |
InChI |
InChI=1S/C12H17NOS/c1-9(11-4-2-3-6-13-11)12(14)10-5-7-15-8-10/h5,7-9,11,13H,2-4,6H2,1H3 |
InChI Key |
NHIKCZGZNHMTCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCN1)C(=O)C2=CSC=C2 |
Origin of Product |
United States |
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